

Introduction: The Central Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. **Date:** January 2026

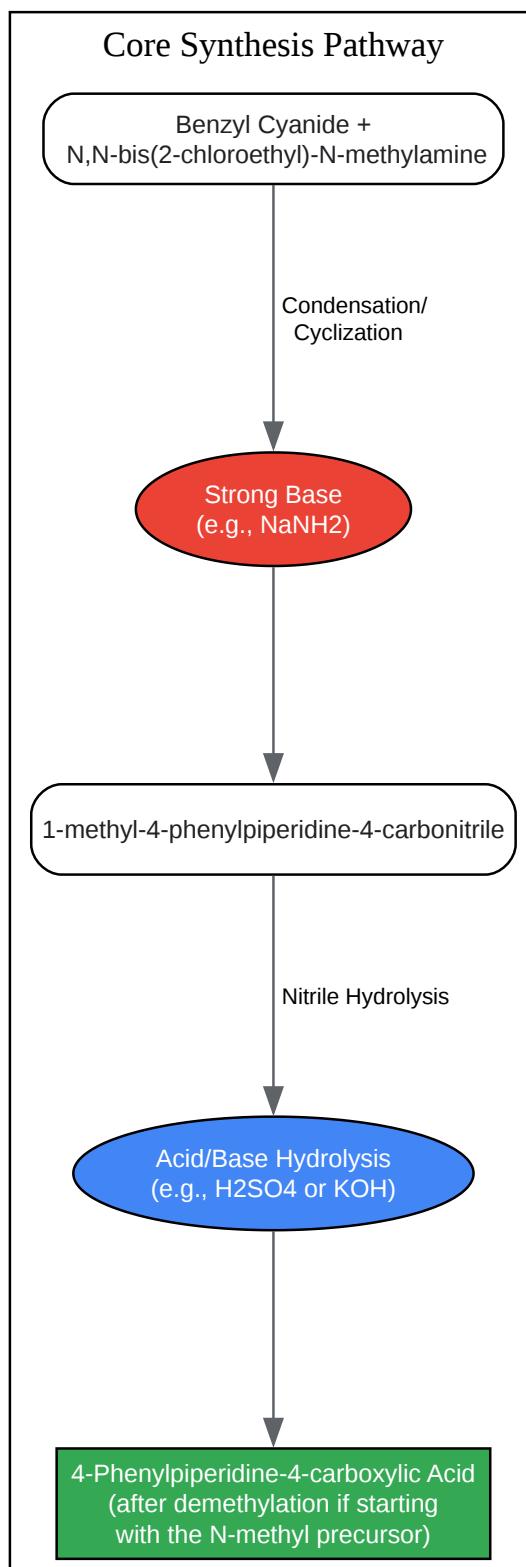
Compound of Interest

Compound Name: 4-Phenylpiperidine-4-carboxylic acid

Cat. No.: B051512

[Get Quote](#)

4-Phenylpiperidine-4-carboxylic acid, also known by synonyms such as Normeperidinic acid and Norpethidinic acid, is a heterocyclic compound of profound significance in the landscape of pharmaceutical development and neuroscience.^{[1][2]} With the CAS number 3627-45-0, this molecule represents a cornerstone scaffold, a key structural motif from which a multitude of pharmacologically active agents are derived. Its rigid piperidine ring, substituted with both a phenyl group and a carboxylic acid at the C4 position, provides a unique three-dimensional framework that is crucial for interaction with various biological targets.


Primarily recognized as the immediate precursor in the synthesis of the potent synthetic opioid analgesic Pethidine (Meperidine), its utility extends far beyond this single application.^{[3][4]} It serves as an indispensable building block in the synthesis of novel analgesics, anti-inflammatory drugs, and sophisticated molecular probes for investigating neurotransmitter systems.^{[5][6][7]} This guide offers a comprehensive technical overview of its synthesis, chemical properties, pivotal applications, and analytical characterization for researchers, medicinal chemists, and drug development professionals.

Property	Value	Source
CAS Number	3627-45-0	[5] [6]
IUPAC Name	4-phenylpiperidine-4-carboxylic acid	[6] [8]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1] [8]
Molecular Weight	205.25 g/mol	[1] [8]
Appearance	Solid / White powder	[9] [10]
Boiling Point	374.9°C at 760 mmHg (Predicted)	[1] [9]
Density	1.157 g/cm ³ (Predicted)	[1] [9]
Storage	0-8°C	[5]

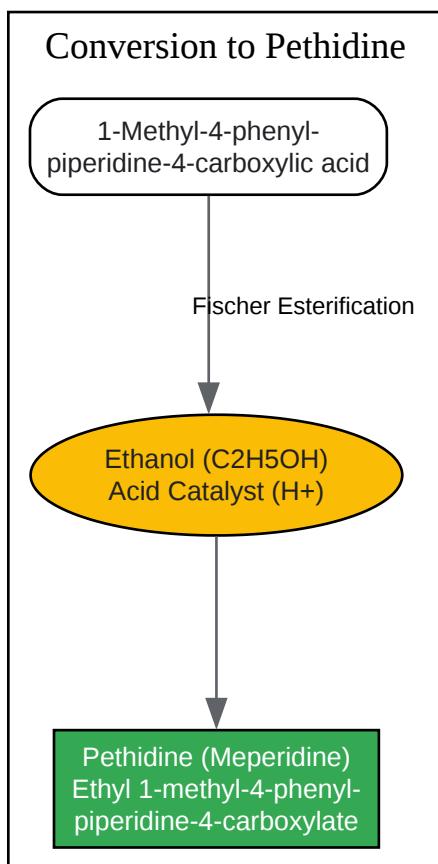
Synthesis and Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of **4-phenylpiperidine-4-carboxylic acid** stems from the distinct reactivity of its two primary functional groups: the secondary amine of the piperidine ring and the carboxylic acid. The classical synthesis pathway is intrinsically linked to the production of pethidine and its analogues.

A foundational synthesis involves a condensation reaction between an N-substituted bis(2-chloroethyl)amine and benzyl cyanide in the presence of a strong base like sodium amide.[\[4\]](#) This reaction constructs the core 4-cyano-4-phenylpiperidine ring system. The critical subsequent step is the vigorous hydrolysis of the nitrile (-CN) group, typically under strong acidic or basic conditions, to yield the target carboxylic acid.[\[4\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

General synthesis pathway for the **4-phenylpiperidine-4-carboxylic acid** scaffold.


The secondary amine is a nucleophilic center, readily undergoing alkylation, acylation, or reactions with aldehydes and ketones. To achieve selective modification at the carboxylic acid, the amine is often protected. The tert-butoxycarbonyl (Boc) group is a common choice, forming **N-Boc-4-phenylpiperidine-4-carboxylic acid**, a stable and versatile intermediate for peptide synthesis and other complex constructions.[12][13][14] The carboxylic acid group itself can be converted into esters, amides, or acid chlorides, or reduced to an alcohol, opening a vast array of synthetic possibilities.

Pivotal Applications in Drug Discovery and Development

The 4-phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[15][16] **4-Phenylpiperidine-4-carboxylic acid** is a direct gateway to many of these compounds.

Central Role in Opioid Analgesics

The most prominent application of this compound is its role as the penultimate intermediate in the synthesis of pethidine (meperidine).[3][4] The final step is a straightforward Fischer esterification of the carboxylic acid with ethanol under acidic catalysis to yield the ethyl ester, which is the active pharmaceutical ingredient.

[Click to download full resolution via product page](#)

Final synthetic step from the carboxylic acid precursor to Pethidine.

While this molecule is directly linked to pethidine, the broader 4-phenylpiperidine core it represents is foundational to the entire class of phenylpiperidine opioids, which includes fentanyl, loperamide, and diphenoxylate.[15][16]

Scaffold for Neuroscience and Novel Therapeutics

Beyond analgesia, derivatives of **4-phenylpiperidine-4-carboxylic acid** are crucial tools in neuroscience research and the development of treatments for a range of conditions.[5][6] The scaffold has been successfully modified to create:

- NK1 Antagonists: Used in the development of antiemetic and antidepressant drugs.[17]
- CB1 Antagonists: Investigated for the treatment of obesity and related metabolic disorders. [17]

- Monoamine Reuptake Inhibitors: The core structure is present in compounds designed to treat depression and other mood disorders by modulating serotonin and norepinephrine levels.[18]
- Serotonin 5-HT2C Receptor Modulators: Used to create positive allosteric modulators with potential applications in treating psychiatric disorders.[19]

Analytical Characterization and Quality Control

Ensuring the identity and purity of **4-phenylpiperidine-4-carboxylic acid** is paramount for its use in research and GMP (Good Manufacturing Practice) synthesis. A multi-technique approach is standard.

Exemplary Analytical Workflow Protocol

- Visual Inspection: The material should be a white to off-white solid powder.[10]
- Purity Assessment via High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Detection: UV at 254 nm.
 - Acceptance Criterion: Purity should typically be $\geq 98\%.$ [5][10][20]
- Structural Confirmation via Mass Spectrometry (MS):
 - Technique: Electrospray Ionization (ESI) in positive mode.
 - Expected Ion: $[\text{M}+\text{H}]^+$ at $\text{m/z} \approx 206.12.$
- Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, and the aliphatic protons of the piperidine ring. The N-H and O-H protons may be broad or exchangeable.

- ^{13}C NMR: Expect distinct signals for the quaternary carbon at C4, the carboxyl carbon, and the carbons of the phenyl and piperidine rings.
- Functional Group Identification via Infrared (IR) Spectroscopy:
 - Expected Peaks: A broad O-H stretch from the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700\text{ cm}^{-1}$), and N-H stretching ($\sim 3300\text{-}3500\text{ cm}^{-1}$).

Safety, Handling, and Storage

As a bioactive chemical intermediate, proper handling of **4-phenylpiperidine-4-carboxylic acid** is essential. The information below is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS) from the supplier.[\[21\]](#)[\[22\]](#)

Hazard Class	GHS Statement	Source
Acute Oral Toxicity	H302: Harmful if swallowed	[8] [22]
Skin Irritation	H315: Causes skin irritation	[8] [22]
Eye Irritation	H319: Causes serious eye irritation	[8] [22]
Respiratory Irritation	H335: May cause respiratory irritation	[8] [22]

Handling Recommendations:

- Use in a well-ventilated area or chemical fume hood.[\[22\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[21\]](#)[\[22\]](#)
- Avoid breathing dust.[\[22\]](#)
- Wash hands thoroughly after handling.[\[21\]](#)

Storage:

- Store in a tightly sealed container in a cool, dry place.
- Recommended storage temperature is between 0°C and 8°C.[\[5\]](#)

Conclusion and Future Outlook

4-Phenylpiperidine-4-carboxylic acid (CAS 3627-45-0) is far more than a simple precursor; it is a validated and highly versatile chemical scaffold that has enabled the development of life-changing medicines. Its continued importance is assured, not only for the production of established drugs like pethidine but as a starting point for innovation. As medicinal chemists strive to design next-generation therapeutics with improved efficacy and safety profiles, the strategic modification of the 4-phenylpiperidine core will undoubtedly lead to the discovery of novel agents targeting a wide spectrum of human diseases.[\[14\]](#) Its robust chemistry and proven biological relevance ensure it will remain a molecule of intense interest in the scientific community for years to come.

References

- **4-Phenylpiperidine-4-carboxylic acid** hydrochloride | 3627-45-0. J&K Scientific. [\[Link\]](#)
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. [\[Link\]](#)
- Normeperidinic acid. ChemBK. [\[Link\]](#)
- 4-phenyl-4-piperidine carboxylic acid cas no.3627-45-0. LookChem. [\[Link\]](#)
- **4-Phenylpiperidine-4-carboxylic acid** | C12H15NO2 | CID 19259. PubChem. [\[Link\]](#)
- Synthesis of Pethidine aka Meperidine. Chemistry Steps. [\[Link\]](#)
- PETHIDINE.
- Phenylpiperidines. Wikipedia. [\[Link\]](#)
- Pethidine: Synthesis and Metabolism. Scribd. [\[Link\]](#)
- **4-Phenylpiperidine-4-carboxylic acid**, compound with toluene-p-sulphonic acid. PubChem. [\[Link\]](#)
- EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
- CN105349593A - Pethidine hydrochloride preparation method.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- **4-phenylpiperidine-4-carboxylic acid** suppliers USA. WorldOfChemicals. [\[Link\]](#)
- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [\[Link\]](#)

- US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. 4-phenylpiperidine-4-carboxylic acid suppliers USA [americanchemicalsuppliers.com]
- 3. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3627-45-0 | CAS DataBase [m.chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. scribd.com [scribd.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 14. nbinfo.com [nbinfo.com]
- 15. painphysicianjournal.com [painphysicianjournal.com]
- 16. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 17. 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | 3627-45-0 [chemicalbook.com]
- 18. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents

[patents.google.com]

- 19. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID, CasNo.3627-45-0 AstaTech (Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]
- 21. fishersci.ca [fishersci.ca]
- 22. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [Introduction: The Central Scaffold in Modern Therapeutics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051512#4-phenylpiperidine-4-carboxylic-acid-cas-number-3627-45-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com